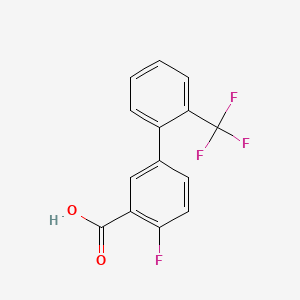

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSDOOIDUMQOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681445 | |

| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261772-06-8 | |

| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Directed Metalation and Electrophilic Quenching

In the referenced patent, p-chlorobenzotrifluoride undergoes lithiation at the para position using tert-butyl lithium in the presence of tertiary amines like tetramethylethylenediamine (TMEDA) or N,N-diisopropylethylamine (DIPEA). The resulting lithium intermediate reacts with dry ice to yield the carboxylic acid. Adapting this method for 2-fluoro-5-(2-trifluoromethylphenyl)benzoic acid would require:

-

Starting with a fluoro-substituted aryl precursor (e.g., 2-fluoro-5-bromobenzoic acid ester).

-

Using a strong base like LDA (lithium diisopropylamide) to deprotonate the position ortho to the fluorine, guided by the directing effect of the fluorine atom.

-

Quenching the aryl lithium species with a trifluoromethylphenyl electrophile (e.g., (2-trifluoromethylphenyl)boronic acid in a Suzuki coupling) before carboxylation.

Key Considerations :

-

Protecting the carboxylic acid as an ester (e.g., methyl or tert-butyl) during lithiation prevents undesired side reactions.

-

Temperature control (-70°C to -80°C) is critical to maintain regioselectivity.

Cross-Coupling Reactions for Aryl Group Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are widely employed to introduce aryl groups onto aromatic rings. The synthesis of 2-fluoro-4-nitro-N-methylbenzamide in derpharmachemica.com’s protocol highlights the utility of such methods in constructing complex aryl systems.

Suzuki-Miyaura Coupling Protocol

-

Starting Material : 2-Fluoro-5-bromobenzoic acid (protected as a methyl ester).

-

Coupling Partner : (2-Trifluoromethylphenyl)boronic acid.

-

Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., Na₂CO₃).

-

Conditions : Reflux in a mixed solvent system (THF/H₂O) under inert atmosphere.

Example Reaction Table :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Pd(dppf)Cl₂, Na₂CO₃, THF/H₂O, 80°C | Coupling | 75–85% |

| 2 | HCl/MeOH, reflux | Ester hydrolysis | >90% |

Advantages :

-

High functional group tolerance.

-

Enables precise introduction of the trifluoromethylphenyl group at position 5.

The synthesis of 2-fluoro-4-nitrobenzoic acid demonstrates the feasibility of introducing nitro groups as intermediates for further functionalization. For this compound, a nitro group at position 5 could serve as a leaving group for subsequent trifluoromethylphenyl introduction.

Nitration and Displacement Sequence

-

Nitration : Treat 2-fluorobenzoic acid with nitric acid/sulfuric acid to yield 2-fluoro-5-nitrobenzoic acid.

-

Reduction : Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.

-

Diazotization and Coupling : Convert the amine to a diazonium salt, followed by a Sandmeyer reaction with a trifluoromethylphenyl copper reagent.

Challenges :

-

Competing nitration at other positions (e.g., para to fluorine).

-

Steric hindrance from the trifluoromethyl group during coupling.

Solid-Phase Synthesis and Resin-Based Catalysis

The use of Indion 190 resin in synthesizing 2-fluoro-4-nitro-N-methylbenzamide suggests potential for solid-phase approaches in streamlining multi-step syntheses.

Resin-Assisted Carboxylation

-

Immobilization : Anchor a fluoro-substituted aryl halide to the resin via a linker.

-

Functionalization : Perform Suzuki coupling with (2-trifluoromethylphenyl)boronic acid.

-

Cleavage : Release the product from the resin using acidic or basic conditions, simultaneously hydrolyzing esters to carboxylic acids.

Benefits :

-

Simplifies purification.

-

Enhances yields by minimizing side reactions.

Recrystallization and Purification Techniques

Purification is critical for achieving high-purity this compound. The patent CN103012122A emphasizes recrystallization from hexane or ethyl acetate to remove byproducts.

Optimized Recrystallization Protocol

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives or reduced to form alcohols.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products include various substituted benzoic acids.

Oxidation: Products include carboxylic acid derivatives.

Reduction: Products include alcohols and other reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anti-inflammatory Properties : Research indicates that compounds similar to 2-fluoro-5-(2-trifluoromethylphenyl)benzoic acid exhibit significant anti-inflammatory effects. They have been investigated for their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) .

- Anticancer Activity : The compound’s structural characteristics allow it to interact with biological targets implicated in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Agrochemicals

- Pesticide Development : The unique chemical properties of this compound make it suitable as a building block in the synthesis of novel agrochemicals. Its lipophilicity enhances its ability to penetrate plant tissues, potentially improving efficacy as a pesticide or herbicide .

Material Science

- Polymer Production : This compound can be utilized in the synthesis of specialty polymers and coatings. Its fluorinated groups contribute to enhanced chemical resistance and thermal stability in polymer matrices, which is crucial for applications in harsh environments .

Uniqueness

The combination of fluoro and trifluoromethyl groups in this compound provides distinct reactivity patterns and enhances its potential applications across various fields compared to similar compounds.

Case Study 1: Anti-inflammatory Activity

A study demonstrated the efficacy of a related compound in reducing inflammation in animal models. The compound exhibited significant analgesic effects without causing gastrointestinal damage, a common side effect associated with traditional NSAIDs . This highlights the translational potential of fluorinated benzoic acids in clinical settings.

Case Study 2: Agrochemical Applications

Research on the synthesis of novel herbicides based on fluorinated benzoic acids indicated that these compounds could effectively control weed growth while minimizing environmental impact. Their enhanced lipophilicity allowed for better absorption by plant tissues, leading to improved efficacy .

Wirkmechanismus

The mechanism by which 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structural analogues of 2-fluoro-5-(trifluoromethyl)benzoic acid, highlighting differences in substituents, molecular weights, and applications:

Role in Biosensing

A yeast-based biosensor (sBAD) recognizes benzoic acid derivatives with substituent position sensitivity (para > ortho > meta) . The target compound’s para-substituted -CF₃ group may offer moderate biosensor affinity compared to p-aminobenzoic acid (pABA), which shows stronger recognition .

Key Research Findings

Drug Design : Fluorinated benzoic acids like the target compound improve drug half-life and target binding. For instance, compound 18 (derived from 2-fluoro-5-(trifluoromethyl)benzoic acid) demonstrates dual inhibition with IC₅₀ values comparable to olaparib and chidamide .

Synthetic Utility : The trifluoromethyl group stabilizes intermediates in cross-coupling reactions, as seen in ruthenium-catalyzed alkylation studies .

Biologische Aktivität

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFO

- CAS Number : 1261772-06-8

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various strains of bacteria, particularly multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds with similar structural motifs have been reported to range from 0.031 to 64 µg/mL against MRSA and Vancomycin-resistant Staphylococcus aureus (VRSA) . This suggests that compounds in this class may exhibit potent antibacterial effects.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Interaction with Bacterial Cell Walls : The presence of fluorine atoms may enhance the compound's ability to penetrate bacterial membranes, disrupting cell wall synthesis.

- Biofilm Disruption : Some studies indicate that compounds with similar structures significantly reduce pre-formed biofilms of S. aureus, which is crucial for treating chronic infections .

Study on Fluorinated Salicylanilides

A study investigated a series of fluorinated salicylanilides, including derivatives related to this compound. The findings showed that:

- Compounds with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

- The compound demonstrated effective inhibition against biofilm formation at concentrations as low as 10× MIC .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on various fluorinated compounds to evaluate their biological activities. The results indicated:

| Compound | MIC (µg/mL) | Activity Against MRSA |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 0.031 - 64 | Yes |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031 - 0.062 | Excellent |

| Control (Vancomycin) | Varies | Yes |

This table highlights the superior activity of certain derivatives over traditional antibiotics like vancomycin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.